molecular formula C9H9ClN2S B3049560 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine CAS No. 210428-37-8

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine

Cat. No. B3049560
CAS RN: 210428-37-8
M. Wt: 212.7 g/mol
InChI Key: WLRNHOUULSVXDQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H9ClN2S and a molecular weight of 212.7 . It is used for proteomics research .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for a similar compound involved the condensation of 2-aminothiophenol with aldehydes in DMF .


Molecular Structure Analysis

The molecular structure of 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine consists of a benzothiazole ring, which is a bicyclic compound made up of benzene and thiazole rings, attached to an ethanamine group . The chlorine atom is attached to the 5th carbon of the benzothiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives, including 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine, can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions . The spin density localization of these compounds is concentrated on the nitrogen atoms of the tetrazine ring, not concerning the reaction centers, while the singly occupied molecular orbital (SOMO) is delocalized on both the central heterocyclic ring and substituents at the nitrogen atoms .


Physical And Chemical Properties Analysis

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine is a solid at room temperature . Its physical state, along with other properties like melting point, boiling point, and density, can be determined using standard laboratory techniques .

Scientific Research Applications

Overview of Benzothiazole Derivatives

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds known for their wide range of biological and pharmacological activities. Notably, the benzothiazole scaffold has been extensively studied for its potential in drug discovery and development due to its structural simplicity and versatility. This review highlights the scientific research applications of benzothiazole derivatives, focusing on their synthesis, structural modifications, and potential therapeutic applications while excluding aspects related to drug use, dosage, and side effects.

Synthesis and Structural Variability

The chemistry of benzothiazole derivatives, such as 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine, encompasses a broad spectrum of synthetic methodologies and structural modifications aimed at enhancing their biological activities. A comprehensive review of the chemistry of these compounds reveals various strategies for their synthesis, including conventional multistep processes and atom economy procedures. These methods emphasize green chemistry principles, showcasing the adaptability of benzothiazole derivatives for the development of new pharmacologically active compounds (Zhilitskaya et al., 2021).

Therapeutic Potential and Biological Activities

Benzothiazole derivatives have demonstrated a broad spectrum of biological activities, underscoring their potential in the development of new therapeutic agents. These activities include antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The therapeutic potential of these compounds, especially in the context of cancer treatment, has been highlighted in numerous studies. The structural simplicity of the benzothiazole nucleus allows for the creation of chemical libraries that could aid in the discovery of novel chemical entities (Kamal et al., 2015).

Anticancer Applications

Benzothiazole derivatives have emerged as significant pharmacophores in the development of antitumor agents. Recent advances in the structural modifications of these compounds have led to the identification of new chemotherapeutics with promising anticancer profiles. The exploration of benzothiazole conjugates has opened avenues for the synergistic effect of drug combinations, potentially lowering doses and developing a new generation of anticancer drugs. Despite promising results in tumor response studies, further characterization of their toxicity is necessary for their safe clinical use (Ahmed et al., 2012).

Safety And Hazards

While specific safety and hazard information for 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine was not found in the search results, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRNHOUULSVXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427955
Record name 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine

CAS RN

210428-37-8
Record name 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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